ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a complex organic compound that belongs to the class of thiochromeno[4,3-b]pyran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a fluorophenyl group and a thiochromeno[4,3-b]pyran scaffold in its structure suggests significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-component reactions (MCRs). One common method includes the reaction of ethyl acetoacetate, 4-fluorobenzaldehyde, thiourea, and malononitrile in the presence of a catalyst such as piperidine under reflux conditions. The reaction proceeds through a series of condensation and cyclization steps to form the desired product.
Industrial Production Methods
For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. Catalysts such as nano-Al₂O₃/BF₃/Fe₃O₄ can be employed to facilitate the reaction under milder conditions and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The fluorophenyl group enhances its binding affinity to various enzymes and receptors. The thiochromeno[4,3-b]pyran scaffold allows for interactions with nucleic acids and proteins, potentially disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is unique due to the presence of the fluorophenyl group, which enhances its pharmacokinetic properties and binding affinity. This makes it a promising candidate for drug development compared to its analogs.
Properties
IUPAC Name |
ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FNO4S/c1-2-26-20(24)17-15(11-7-9-12(22)10-8-11)16-18(27-19(17)23)13-5-3-4-6-14(13)28-21(16)25/h3-10,15H,2,23H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COCSZOHROHYKFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)F)C(=O)SC4=CC=CC=C42)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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